molecular formula C25H29ClN4O2S B10850301 1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine

1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine

Cat. No.: B10850301
M. Wt: 485.0 g/mol
InChI Key: BFNYDPSXRNYUIS-UHFFFAOYSA-N
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Description

M55113 is a compound belonging to the class of 1-arylsulfonyl-3-piperazinone derivatives. It has been identified as a potent inhibitor of factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. The inhibition of factor Xa is a promising strategy for the development of antithrombotic agents, which are used to prevent blood clots in various cardiovascular diseases .

Preparation Methods

The synthesis of M55113 involves several steps. A key intermediate is prepared from glycine ethyl ester hydrochloride. The reaction of glycine ethyl ester hydrochloride with bromoacetaldehyde diethyl acetal in the presence of cesium carbonate and sodium iodide yields a compound that is further treated with 6-chloro-2-naphthalenesulfonyl chloride under basic conditions to produce a sulfonamide. This sulfonamide is then hydrolyzed with aqueous trifluoroacetic acid to give the formyl compound .

Chemical Reactions Analysis

M55113 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to obtain reduced forms of the compound.

    Substitution: M55113 can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.

Scientific Research Applications

M55113 has several scientific research applications, particularly in the field of medicine. It is primarily used as an inhibitor of factor Xa, making it a valuable compound in the development of antithrombotic agents. These agents are crucial in the prevention and treatment of blood clots, which can lead to serious cardiovascular conditions such as stroke and myocardial infarction .

Mechanism of Action

The mechanism of action of M55113 involves the direct inhibition of factor Xa. Factor Xa is a serine protease that plays a key role in the coagulation cascade by converting prothrombin to thrombin. By inhibiting factor Xa, M55113 effectively prevents the formation of thrombin, thereby reducing the risk of blood clot formation. The compound exhibits high selectivity for factor Xa over other proteases such as trypsin and thrombin .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H29ClN4O2S

Molecular Weight

485.0 g/mol

IUPAC Name

1-(6-chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine

InChI

InChI=1S/C25H29ClN4O2S/c26-23-3-1-22-18-25(4-2-21(22)17-23)33(31,32)30-15-13-28(14-16-30)19-20-7-11-29(12-8-20)24-5-9-27-10-6-24/h1-6,9-10,17-18,20H,7-8,11-16,19H2

InChI Key

BFNYDPSXRNYUIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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